Boc-Ala-Ala-OMe
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the N-Terminal Amino Group
The synthesis begins with the protection of L-alanine’s amino group using tert-butoxycarbonyl (Boc) anhydride. This step ensures selective reactivity during subsequent couplings. In a representative procedure, L-alanine is dissolved in a mixture of dioxane and water, followed by the addition of Boc anhydride and a base such as sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, achieving near-quantitative Boc protection.
Coupling of Boc-Ala to L-Alanine Methyl Ester
The protected Boc-alanine is then coupled to L-alanine methyl ester using carbodiimide-based reagents. For instance, EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) facilitate the formation of the peptide bond. This method, adapted from the synthesis of Boc-Ala-Ile-Leu-OMe, typically yields 70–85% after purification via silica gel chromatography.
Table 1: Representative Coupling Conditions for Boc-Ala-Ala-OMe
Esterification of the C-Terminus
The C-terminal carboxylic acid of the dipeptide is esterified using methanol in the presence of catalytic hydrochloric acid. This step, conducted under reflux for 2–4 hours, achieves >95% conversion, as validated by thin-layer chromatography (TLC).
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in scalability and purity control. The process involves:
-
Resin Loading : Wang resin is functionalized with Fmoc-alanine. After Fmoc deprotection with piperidine, Boc-alanine is coupled using HBTU/HOBt in DMF.
-
Iterative Deprotection and Coupling : The second alanine residue is introduced via Fmoc chemistry, followed by methyl esterification using iodomethane in the presence of DIEA (N,N-diisopropylethylamine).
Table 2: SPPS Performance Metrics
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance mixing and thermal control. For example, a two-step continuous process achieves Boc protection and coupling in series, reducing reaction times from hours to minutes. Using EDC.HCl/HOBt in acetonitrile at 50°C, this method attains 88% yield with >99% purity.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis via ball milling has been explored. Boc-alanine and alanine methyl ester are ground with K₂CO₃ as a base, achieving 72% yield in 30 minutes. This method eliminates volatile organic solvents, aligning with sustainable manufacturing principles.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Cost and Scalability
Carbodiimide reagents (EDC/HOBt) are cost-effective for small-scale synthesis, whereas SPPS resins incur higher expenses. Industrial flow systems reduce per-unit costs by 40% compared to batch processes.
Mechanistic Insights and Optimization
Role of Coupling Agents
EDC.HCl activates the carboxyl group via an O-acylisourea intermediate, which reacts with the amine to form the peptide bond. HOBt suppresses racemization by stabilizing the active ester. Alternatives like TiCl₄ enable low-temperature couplings (-15°C), minimizing side reactions.
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates. However, DMF poses toxicity concerns, prompting shifts to greener alternatives like cyclopentyl methyl ether (CPME) in industrial settings.
Challenges and Solutions
Racemization
Prolonged reaction times or elevated temperatures increase racemization risk. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-Ala-OMe can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: The free amine and carboxyl groups can participate in further peptide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).
Major Products
Deprotection: this compound → H-Ala-Ala-OMe
Hydrolysis: this compound → Boc-Ala-Ala-OH
Coupling: this compound + H-Ala-OMe → Boc-Ala-Ala-Ala-OMe
Scientific Research Applications
Peptide Synthesis
Boc-Ala-Ala-OMe is extensively utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The Boc (tert-butoxycarbonyl) protecting group is crucial as it protects the amine group during synthesis, allowing for selective reactions.
Key Features:
- Protection Strategy: The Boc group provides stability and prevents unwanted reactions during peptide elongation.
- Yield Efficiency: Studies have shown that this compound can be synthesized with high yields (up to 77%) using innovative methods such as liquid-assisted grinding, which enhances reaction efficiency and reduces solvent use .
Mechanosynthesis Techniques
Recent advancements in mechanosynthesis have highlighted the utility of this compound. This technique employs ball milling to facilitate peptide coupling reactions without solvents, leading to greener chemistry practices. For instance, this compound has been synthesized alongside other dipeptides using this method, demonstrating its versatility and effectiveness in producing longer peptides .
Conformational Studies
This compound has been the subject of conformational studies using molecular dynamics simulations. These studies help understand the structural properties and behavior of peptides in various environments, which is critical for drug design and understanding biological interactions .
Research Findings:
- Molecular dynamics simulations have revealed distinct conformational regions for this compound, providing insights into its flexibility and stability under physiological conditions .
Therapeutic Applications
Peptides synthesized from this compound are being investigated for their potential therapeutic applications. For example, dipeptides can serve as precursors for bioactive compounds or as modulators of biological pathways.
Case Studies:
- Research has indicated that dipeptides containing Boc-Ala-Ala can exhibit antimicrobial properties and may be explored as leads for developing new antibiotics .
- Additionally, modifications on the dipeptide backbone can enhance bioavailability and target specificity in drug formulations.
Comparative Analysis of Synthesis Methods
The following table summarizes different synthesis methods for this compound and their respective yields:
Mechanism of Action
The mechanism of action of Boc-Ala-Ala-OMe involves its ability to participate in peptide bond formation and its interactions with enzymes and other biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds, facilitating the synthesis of longer peptide chains.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OMe: N-(tert-Butoxycarbonyl)-L-alanine methyl ester
Boc-Ala-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine
Boc-D-Ala-OMe: N-(tert-Butoxycarbonyl)-D-alanine methyl ester
Uniqueness
Boc-Ala-Ala-OMe is unique due to its specific sequence of two alanine residues and the presence of both Boc and methyl ester protecting groups. This combination allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.
Biological Activity
Boc-Ala-Ala-OMe, a dipeptide derivative, is characterized by its protective Boc (tert-butyloxycarbonyl) group and an ester functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anthelmintic properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of protected amino acids with methyl esters under suitable conditions. The standard procedure includes:
- Deprotection of Amino Acids : The amino groups are deprotected using trifluoroacetic acid (TFA).
- Coupling Reaction : The deprotected amino acids are coupled with methyl ester hydrochlorides using dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Purification : The crude product is purified through crystallization or chromatography.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it demonstrated moderate to good activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans.
| Microbe | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Moderate |
| Klebsiella pneumoniae | Moderate |
| Candida albicans | Good |
| Aspergillus niger | Mild |
The structure-activity relationship indicates that modifications to the peptide backbone can enhance bioactivity, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapies .
Anthelmintic Activity
In addition to its antimicrobial properties, this compound exhibits anthelmintic activity. Research has shown that it can effectively inhibit the growth of various earthworm species at concentrations around 2 mg/mL. In comparative studies, this compound showed higher efficacy than some standard anthelmintic drugs.
| Earthworm Species | Activity Level |
|---|---|
| Species A | Moderate |
| Species B | Good |
| Species C | Mild |
This dual activity positions this compound as a promising candidate for further investigation in both antimicrobial and anthelmintic applications .
Case Studies and Research Findings
Several studies have focused on the biological implications of peptide derivatives like this compound:
- Antimicrobial Studies : A study evaluated various peptide derivatives, including this compound, against a panel of pathogens. The results indicated that compounds with similar structural features exhibited enhanced antimicrobial properties compared to their unmodified counterparts .
- Anthelmintic Efficacy : Research highlighted the effectiveness of this compound against specific earthworm species, demonstrating its potential as a natural anthelmintic agent. The study compared its efficacy with standard treatments like mebendazole, revealing promising results .
- Mechanistic Insights : Investigations into the mechanism of action suggested that the compound may disrupt microbial cell membranes or interfere with metabolic processes within the pathogens, although further studies are needed to elucidate these pathways fully .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
